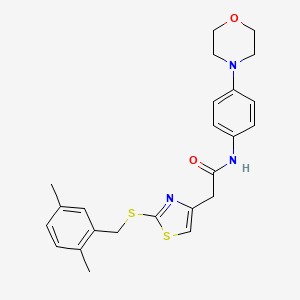

2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide

Description

2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide is a synthetic small molecule characterized by a thiazole core substituted with a (2,5-dimethylbenzyl)thio group at the 2-position and an acetamide linkage to a 4-morpholinophenyl moiety. The morpholine ring is a common pharmacophore known to enhance solubility and bioavailability, while the thiazole-thioether moiety may contribute to binding affinity and metabolic stability .

Properties

IUPAC Name |

2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S2/c1-17-3-4-18(2)19(13-17)15-30-24-26-21(16-31-24)14-23(28)25-20-5-7-22(8-6-20)27-9-11-29-12-10-27/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYYLLNQRAVASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide is a compound with promising biological activity, particularly in the realm of anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C24H27N3O2S2

- Molecular Weight : 453.62 g/mol

- IUPAC Name : 2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-morpholin-4-ylphenyl)acetamide

- Purity : Typically around 95% .

Research indicates that the compound exhibits multiple biological activities:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Induction : The generation of ROS has been linked to the induction of apoptosis in cancer cells. Compounds that elevate ROS levels can trigger cell death pathways .

- Cell Cycle Arrest : Studies suggest that such compounds may cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Anticancer Effects

The compound has been evaluated for its anticancer properties against various cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Breast Cancer | 5.0 | Significant growth inhibition |

| Colon Cancer | 4.5 | Induction of apoptosis |

| Lung Cancer | 6.0 | Cell cycle arrest |

| Prostate Cancer | 3.8 | Increased ROS levels |

These findings suggest that the compound exhibits potent anticancer activity, comparable to established chemotherapeutic agents like etoposide .

Toxicity Profile

Initial toxicity assessments indicate that the compound shows low toxicity towards normal cells, making it a potential candidate for further development in cancer therapy .

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .

- Molecular Docking Studies : Computational analyses have indicated a strong binding affinity of the compound to topoisomerase II, supporting its potential as a selective inhibitor in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide can be contextualized by comparing it to analogs reported in recent literature (Table 1). Key differences lie in the heterocyclic core, substituent groups, and physicochemical properties.

Structural and Functional Insights

Heterocycle Core: The target compound’s thiazole core is smaller and less electron-rich compared to the triazino[5,6-b]indole systems in Compounds 23–25. This may reduce π-π stacking interactions but improve membrane permeability due to lower molecular weight.

Substituent Effects: The 4-morpholinophenyl group in the target compound likely enhances aqueous solubility compared to the lipophilic 4-bromophenyl (Compounds 26–27) or 4-phenoxyphenyl (Compounds 24–25) groups. Morpholine’s polarity and hydrogen-bonding capacity are advantageous for pharmacokinetics. The cyanomethyl group in Compound 23 introduces additional polarity, which may improve solubility but reduce passive diffusion across lipid membranes .

Thioether Linkage: The (2,5-dimethylbenzyl)thio group in the target compound provides a bulky, hydrophobic substituent that could enhance binding to hydrophobic pockets in proteins. In contrast, the triazinoindole-thio groups in Compounds 23–27 may engage in stronger aromatic interactions but with higher metabolic liability due to larger surface areas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.